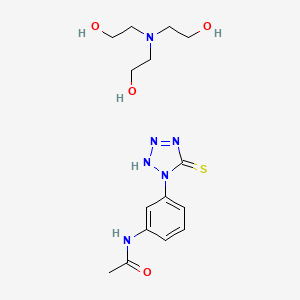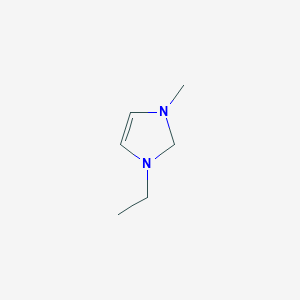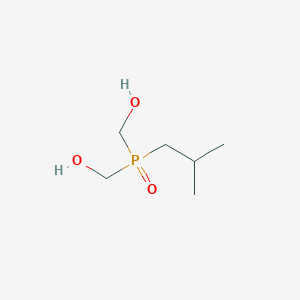
Isobutylbis(hydroxymethyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutylbis(hydroxymethyl)phosphine oxide is a phosphorus-containing compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobutylbis(hydroxymethyl)phosphine oxide typically involves the reaction of tris(hydroxymethyl)phosphine with isobutyl halides under controlled conditions. The reaction is carried out in a solvent such as methanol, and the product is purified through various techniques, including recrystallization and chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isobutylbis(hydroxymethyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isobutylbis(hydroxymethyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, including as a flame retardant in various materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of isobutylbis(hydroxymethyl)phosphine oxide involves its interaction with various molecular targets and pathways. The phosphine oxide group can act as a ligand, coordinating with metal ions and influencing their reactivity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes .
Comparison with Similar Compounds
- Butylbis(hydroxymethyl)phosphine oxide
- Aminophosphine oxides
- DOPO-based derivatives
Comparison: Isobutylbis(hydroxymethyl)phosphine oxide is unique due to its specific isobutyl group, which imparts distinct chemical properties compared to other similar compounds. For example, butylbis(hydroxymethyl)phosphine oxide has a butyl group instead of an isobutyl group, leading to differences in reactivity and applications. Aminophosphine oxides and DOPO-based derivatives also have unique structural features and applications, making them distinct from this compound .
Properties
CAS No. |
142747-77-1 |
|---|---|
Molecular Formula |
C6H15O3P |
Molecular Weight |
166.16 g/mol |
IUPAC Name |
[hydroxymethyl(2-methylpropyl)phosphoryl]methanol |
InChI |
InChI=1S/C6H15O3P/c1-6(2)3-10(9,4-7)5-8/h6-8H,3-5H2,1-2H3 |
InChI Key |
OZEIKKSJNYAJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(=O)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



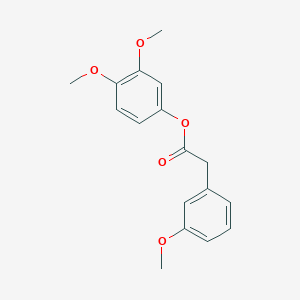

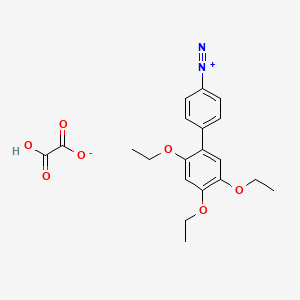
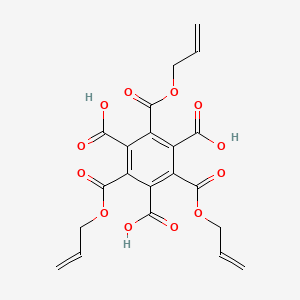
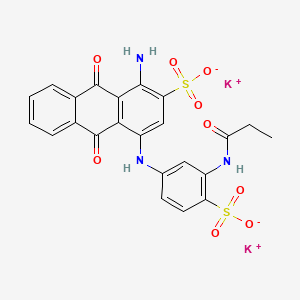
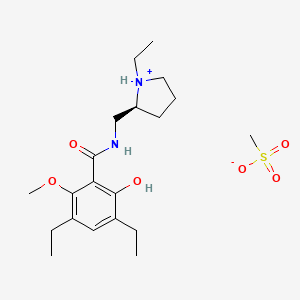
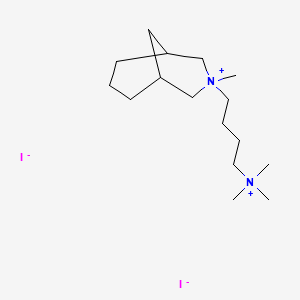
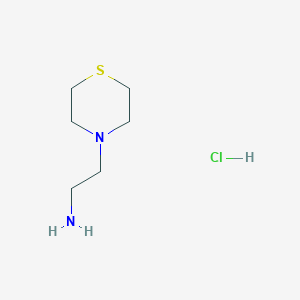
![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
![3-[(E)-2-(2-Chloro-3-((E)-2-[4-phenylbenzo[F]quinolin-3(4H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-4-phenylbenzo[F]quinolinium iodide](/img/structure/B13778946.png)
![2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide](/img/structure/B13778952.png)
